Spiro[2.2]pentane-1-carboxylic Acid
CAS No.: 17202-64-1
Cat. No.: VC2015294
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[2.2]pentane-1-carboxylic Acid - 17202-64-1](/images/structure/VC2015294.png)
Specification
CAS No. | 17202-64-1 |
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Molecular Formula | C6H8O2 |
Molecular Weight | 112.13 g/mol |
IUPAC Name | spiro[2.2]pentane-2-carboxylic acid |
Standard InChI | InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8) |
Standard InChI Key | WAHIIXTYAWFIFE-UHFFFAOYSA-N |
SMILES | C1CC12CC2C(=O)O |
Canonical SMILES | C1CC12CC2C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
Spiro[2.2]pentane-1-carboxylic acid possesses a distinctive molecular architecture characterized by two interconnected cyclopentane rings joined at a single carbon atom, creating the spiro connection. This structural arrangement is represented by the SMILES notation C1CC12CC2C(=O)O and the InChI notation InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8) .
The spirocyclic core contributes to the compound's three-dimensional conformation, influencing its reactivity and potential interactions with biological systems. The carboxylic acid functional group (-COOH) attached to the spirocyclic system provides an active site for various chemical reactions and modifications.
Chemical Properties
The carboxylic acid functional group in spiro[2.2]pentane-1-carboxylic acid exhibits typical acidic properties. It can undergo deprotonation under basic conditions to form a carboxylate salt, and it can participate in esterification reactions, amide formation, and reduction to alcohols.
The spirocyclic core, consisting of strained cyclopropane rings, imparts unique reactivity patterns to the compound. The strained nature of the cyclopropane rings makes them susceptible to ring-opening reactions under specific conditions, which can be utilized in synthetic applications .
Physical Properties
Spiro[2.2]pentane-1-carboxylic acid exhibits physical properties that are influenced by its molecular structure and functional groups. Based on experimental and predicted data, the key physical properties are summarized in Table 1.
Table 1: Physical Properties of Spiro[2.2]pentane-1-carboxylic Acid
These properties indicate that spiro[2.2]pentane-1-carboxylic acid is a relatively small, moderately water-soluble compound with limited lipophilicity (as indicated by its LogP value). The presence of hydrogen bond donors and acceptors suggests potential for intermolecular interactions, which could be relevant for its behavior in biological systems and chemical reactions.
Stereochemistry
Enantiomeric Forms
Spiro[2.2]pentane-1-carboxylic acid contains a stereogenic center that gives rise to two enantiomers: the (R)-configuration and the (S)-configuration . These enantiomers have identical physical properties but differ in their spatial arrangement of atoms, resulting in distinct optical activities and potentially different biological interactions.
The (R)-enantiomer (CAS: 249563-53-9) and the (S)-enantiomer (CAS: 249563-58-4) can be distinguished by their specific optical rotation and by advanced analytical techniques such as chiral chromatography .
Stereoisomeric Derivatives
In addition to simple enantiomers, more complex stereoisomeric derivatives of spiro[2.2]pentane-1-carboxylic acid have been reported in literature. For instance, research has focused on the development of conformationally constrained analogues of glutamic acid using the spiro[2.2]pentane scaffold, resulting in the synthesis of racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of spiro[2.2]pentane-1-carboxylic acid and related derivatives.
Stereoselective Synthesis
Applications in Research
Building Block in Organic Synthesis
Spiro[2.2]pentane-1-carboxylic acid serves as a valuable building block in organic synthesis, particularly for the preparation of complex molecules containing spirocyclic motifs. The compound's unique three-dimensional structure and functional group allow for diverse transformations and the construction of novel molecular frameworks.
Medicinal Chemistry Applications
In medicinal chemistry, spiro[2.2]pentane-1-carboxylic acid has been utilized as a scaffold for the development of conformationally constrained analogues of biologically active compounds. A notable example is its application in the synthesis of glutamic acid analogues, as described in the work by Pellicciari et al. on 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids .
These conformationally constrained analogues are valuable tools for studying structure-activity relationships and for the development of compounds with improved selectivity for specific biological targets.
Supplier | Form | Purity | Package Size | Price Range (USD) | Lead Time |
---|---|---|---|---|---|
Angene International Limited | (R)-enantiomer | 95% | 100 mg | 338 | 5 days |
Angene International Limited | (R)-enantiomer | 95% | 250 mg | 540 | 5 days |
Angene International Limited | (R)-enantiomer | 95% | 1 g | 1,345 | 5 days |
Angene International Limited | (R)-enantiomer | 95% | 5 g | 3,379 | 5 days |
Accela ChemBio Inc. | (R)-enantiomer | 95% | 100 mg | 236 | 10 days |
Accela ChemBio Inc. | (R)-enantiomer | 95% | 250 mg | 472 | 10 days |
Accela ChemBio Inc. | (R)-enantiomer | 95% | 1 g | 945 | 10 days |
Accela ChemBio Inc. | (R)-enantiomer | 95% | 5 g | 2,375 | 10 days |
A2B Chem | (R)-enantiomer | 95% | 100 mg | 334 | 12 days |
A2B Chem | (R)-enantiomer | 95% | 250 mg | 604 | 12 days |
A2B Chem | (R)-enantiomer | 95% | 1 g | 1,208 | 12 days |
This pricing information indicates that spiro[2.2]pentane-1-carboxylic acid is a specialty chemical with relatively high cost, particularly for larger quantities and higher purities .
Current Research and Future Perspectives
Recent Research Developments
Recent research involving spiro[2.2]pentane-1-carboxylic acid has focused on its application as a structural motif in the design of novel bioactive compounds. The unique three-dimensional architecture of the spirocyclic system provides opportunities for exploring new chemical space in drug discovery and materials science.
Studies have also investigated the stereoselective synthesis of substituted spiropentanes, enabling the preparation of more complex derivatives with defined stereochemistry . These methodological advances expand the toolkit available for the incorporation of spirocyclic motifs in target molecules.
Future Research Directions
Potential future research directions involving spiro[2.2]pentane-1-carboxylic acid include:
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Development of improved synthetic methods for the preparation of enantiomerically pure forms
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Exploration of its potential biological activities and applications in medicinal chemistry
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Investigation of its utility as a building block for the construction of novel materials with unique properties
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Study of structure-activity relationships of its derivatives to optimize specific functional properties
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